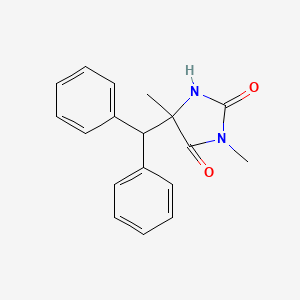![molecular formula C11H13NO2S2 B12561105 2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol CAS No. 185558-28-5](/img/structure/B12561105.png)
2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol is a complex organic compound that features a benzodithiol core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol typically involves the reaction of 3H-1,2-benzodithiol-3-one with appropriate amines and alcohols under controlled conditions. One common method includes the use of triphenylphosphine as a reagent to facilitate the formation of the desired product . The reaction conditions often require a solvent such as toluene and may involve heating to achieve the desired transformation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The scalability of the synthesis process is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3H-1,2-Benzodithiol-3-one: A related compound with a similar core structure but different functional groups.
1-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenoxyacetone: Another compound with a benzothiazole core, used in different applications.
Uniqueness
2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
185558-28-5 |
|---|---|
Molekularformel |
C11H13NO2S2 |
Molekulargewicht |
255.4 g/mol |
IUPAC-Name |
2-(1,2-benzodithiol-3-ylideneamino)-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C11H13NO2S2/c1-11(6-13,7-14)12-10-8-4-2-3-5-9(8)15-16-10/h2-5,13-14H,6-7H2,1H3 |
InChI-Schlüssel |
GMMDJQXPOOCCPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(CO)N=C1C2=CC=CC=C2SS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



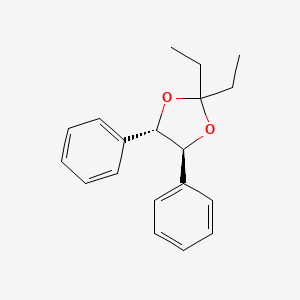
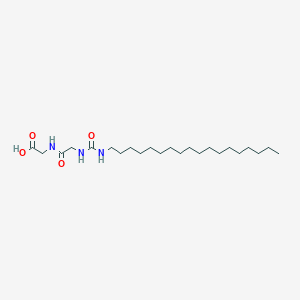
![Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate](/img/structure/B12561037.png)
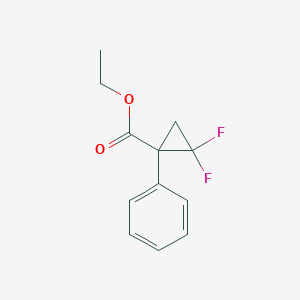
![3-Phenyl-2-[(propan-2-yl)oxy]-4-sulfanylidenecyclobut-2-en-1-one](/img/structure/B12561056.png)
![4-[(4-Amino-1-methyl-pyrrole-2-carbonyl)amino]naphthalene-1,7-disulfonic acid](/img/structure/B12561074.png)
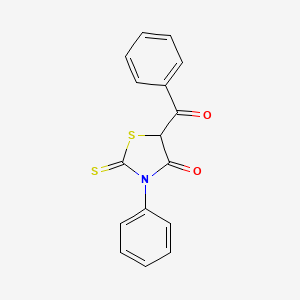
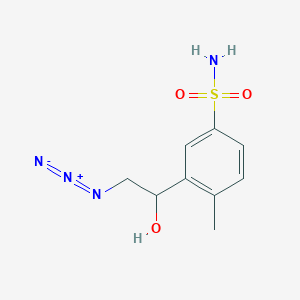
![1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene](/img/structure/B12561098.png)
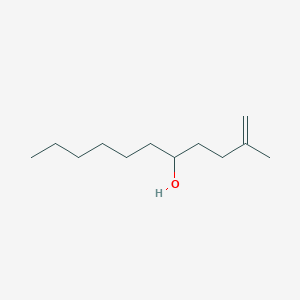
![[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester](/img/structure/B12561112.png)

